1-(3,4-diaMinophenyl)-2-Morpholinoethanone

Descripción general

Descripción

“1-(3,4-Diaminophenyl)ethanone” is a compound with the CAS Number: 21304-39-2 and a molecular weight of 150.18 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Synthesis Analysis

There is a paper titled “Effect of a Synthesized Compound against Cancerous Cell Line and Synthesis of Copper Ion Incorporated 1-(3,4-Diaminophenyl) Ethanone-Based Hybrid Nanoflowers” which might contain relevant information about the synthesis of this compound .

Molecular Structure Analysis

The InChI Code for “1-(3,4-Diaminophenyl)ethanone” is 1S/C8H10N2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,9-10H2,1H3 .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis and Anti-inflammatory Applications

- Thiophene Derivatives Synthesis : A study detailed the synthesis of thiophene derivatives starting from 1-(4-morpholinophenyl)ethanone. These compounds exhibited anti-inflammatory activity, indicating potential applications in developing anti-inflammatory agents (Helal et al., 2015).

Optoelectronic Materials

- Donor–Acceptor Molecules for Hole Transport : Research on acridone-amine based donor–acceptor molecules, including morpholine substituted acridone compounds, explored their photophysical and electrochemical properties. These findings suggest applications in optoelectronic devices as hole transporting materials (Sharma et al., 2016).

Green Chemistry and Polymers

- Ring-Opening of Biomass-Based Compounds : A study on the ring-opening of gamma-valerolactone (GVL) with amine compounds, including morpholine, highlighted the potential for creating valuable building blocks for green polymers and resins (Chalid et al., 2012).

Catalysis and Synthesis

- Enantioselective Synthesis of Morpholinones : Research demonstrated a catalytic enantioselective method for constructing morpholinone heterocycles, indicating its significance in organic synthesis and pharmacology (He et al., 2021).

Fluorescent Probes for Copper Detection

- Fluorescent Probes Based on Commercially Available Compounds : A study on the use of 2, 3-diaminophenazine and related compounds as fluorescent probes for the selective detection of Cu2+ ions suggests applications in environmental and biological systems (Udhayakumari et al., 2014).

Anticonvulsant Activity

- Sodium Channel Blocking 3-Aminopyrroles : The synthesis and testing of new 3-aminopyrroles for anticonvulsant activity reveal the potential therapeutic applications of such compounds (Unverferth et al., 1998).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

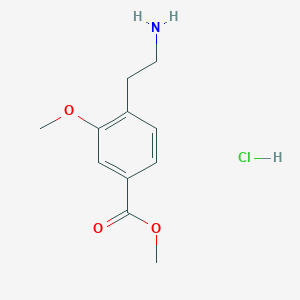

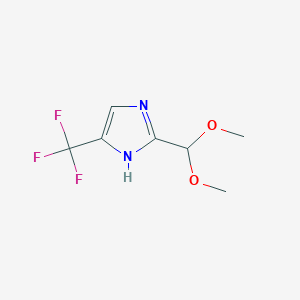

IUPAC Name |

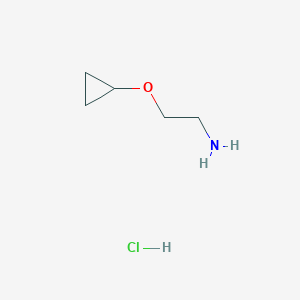

1-(3,4-diaminophenyl)-2-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c13-10-2-1-9(7-11(10)14)12(16)8-15-3-5-17-6-4-15/h1-2,7H,3-6,8,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNQTYFDVRYDOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)C2=CC(=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[2-Deoxy-5-O-(4,4'-dimethoxytrityl)-2-fluoro-beta-D-arabinofuranosyl]-N6-benzoyladenine](/img/structure/B1530564.png)

![tert-butyl N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]carbamate](/img/structure/B1530580.png)